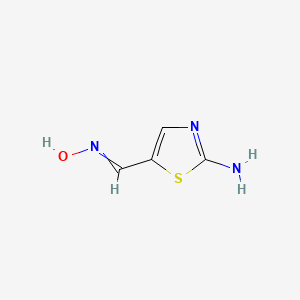

5-Thiazolecarboxaldehyde, 2-amino-, oxime

Description

5-Thiazolecarboxaldehyde, 2-amino-, oxime (CAS: 1003-61-8) is a thiazole derivative characterized by an amino group at position 2 and an oxime-functionalized carboxaldehyde at position 4. Its molecular formula is C₄H₄N₂OS, with a molecular weight of 128.15 g/mol. The compound exhibits air sensitivity and a decomposition melting point of approximately 160°C . Structurally, it combines a thiazole core with reactive functional groups (amino and oxime), making it a versatile intermediate in organic synthesis and drug discovery. Synonyms include 2-amino-5-formylthiazole oxime and 5-[(hydroxyimino)methyl]-1,3-thiazol-2-amine .

Properties

Molecular Formula |

C4H5N3OS |

|---|---|

Molecular Weight |

143.17 g/mol |

IUPAC Name |

N-[(2-amino-1,3-thiazol-5-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C4H5N3OS/c5-4-6-1-3(9-4)2-7-8/h1-2,8H,(H2,5,6) |

InChI Key |

KUSDDQWDRVAMBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)N)C=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxaldehyde, 2-amino-, oxime typically involves the reaction of 5-thiazolecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxaldehyde, 2-amino-, oxime undergoes various types of chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include nitriles, amines, and various substituted thiazole derivatives.

Scientific Research Applications

5-Thiazolecarboxaldehyde, 2-amino-, oxime has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxaldehyde, 2-amino-, oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities. The amino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related thiazole derivatives, focusing on molecular properties, synthesis, and applications.

Structural and Physicochemical Comparison

Key Observations :

- Functional Group Diversity: The target compound’s oxime group (-C=N-OH) distinguishes it from esters (e.g., ethyl carboxylate in ) and carboxamides (e.g., ). Oximes are known for their nucleophilic reactivity, enabling condensation reactions and metal chelation, which are less prominent in ester or amide derivatives.

- Thermal Stability: The decomposition temperature (~160°C) of this compound contrasts with the stability of thiazolidinediones, which are thermally robust due to their cyclic structure .

Biological Activity

5-Thiazolecarboxaldehyde, 2-amino-, oxime (also known as 5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine) is a heterocyclic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

- Molecular Formula : C4H5N3OS

- Molecular Weight : 143.17 g/mol

- IUPAC Name : (NE)-N-[(2-amino-1,3-thiazol-5-yl)methylidene]hydroxylamine

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell walls and inhibiting protein synthesis.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Inhibitory effects on E. coli and S. aureus | |

| Fungi | Effective against Candida species | |

| Viruses | Potential antiviral properties under study |

Antioxidant Activity

The compound has shown promising antioxidant properties, which are essential for protecting cells from oxidative stress. The antioxidant mechanism is attributed to the ability of the oxime group to scavenge free radicals.

The biological activity of this compound can be explained through several mechanisms:

- Cell Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways of pathogens.

- Oxidative Stress Response : By scavenging free radicals, it reduces oxidative damage in cells.

Study on Antimicrobial Efficacy

A study conducted by researchers highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

Agricultural Applications

In agricultural settings, this compound has been evaluated for its pesticidal properties. A field trial showed that formulations containing this compound effectively controlled pest populations while being environmentally friendly.

Comparative Analysis with Similar Compounds

A comparative study was conducted to evaluate the biological activities of various thiazole derivatives. The results indicated that while many thiazole derivatives possess antimicrobial properties, the unique structure of this compound provides superior efficacy.

| Compound Name | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Amino-1,3-thiazole-5-carbaldehyde | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.